Ethyl isopropyl disulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53966-36-2 |

|---|---|

Molecular Formula |

C5H12S2 |

Molecular Weight |

136.3 g/mol |

IUPAC Name |

2-(ethyldisulfanyl)propane |

InChI |

InChI=1S/C5H12S2/c1-4-6-7-5(2)3/h5H,4H2,1-3H3 |

InChI Key |

PUUCPZKSTXFGOC-UHFFFAOYSA-N |

SMILES |

CCSSC(C)C |

Canonical SMILES |

CCSSC(C)C |

Other CAS No. |

53966-36-2 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Ethyl Isopropyl Disulfide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, with the chemical formula C₅H₁₂S₂, is an organosulfur compound belonging to the class of unsymmetrical dialkyldisulfides.[1] Characterized by a disulfide bond (S-S) flanked by an ethyl group on one side and an isopropyl group on the other, this molecule presents a unique combination of steric and electronic properties. While found naturally in foods such as onions, its significance extends beyond flavor chemistry into the realms of synthetic methodology and biochemical applications.[1][2][3]

The disulfide bond is a critical functional group in chemistry and biology, most notably for its role in stabilizing the tertiary and quaternary structures of proteins. The study of simple, unsymmetrical disulfides like this compound provides fundamental insights into the behavior of this crucial linkage. For drug development professionals, the inherent reactivity of the disulfide bond, particularly its susceptibility to cleavage under reducing conditions typical of the intracellular environment, makes it a valuable tool for creating prodrugs and targeted drug delivery systems.[4]

This guide offers a comprehensive exploration of the chemical properties of this compound, from its fundamental structure and synthesis to its reactivity, analytical characterization, and potential applications in advanced research.

Molecular Structure and Identification

The identity and chemical behavior of this compound are dictated by its molecular structure. The central disulfide linkage is the primary site of chemical reactivity, while the flanking alkyl groups modulate its physical properties and steric accessibility.

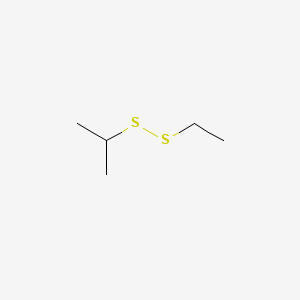

Caption: 2D Structure of this compound.

Key Identifiers and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2-(Ethyldisulfanyl)propane | |

| CAS Number | 53966-36-2 | [5][6] |

| Molecular Formula | C₅H₁₂S₂ | [5][7] |

| Molecular Weight | 136.28 g/mol | [7][8] |

| Canonical SMILES | CCSSC(C)C | [7][9] |

| InChIKey | PUUCPZKSTXFGOC-UHFFFAOYSA-N | [5][6][7] |

| Boiling Point | 162 °C at 760 mmHg | [2][9] |

| Density | 0.977 g/cm³ | [9] |

| Flash Point | 45.7 °C (114 °F) | [2][9] |

| Vapor Pressure | 2.89 mmHg at 25 °C | [2][9] |

| logP (o/w) | ~2.9 - 3.2 | [2] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Rotatable Bond Count | 3 | [1][9] |

Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides like this compound is inherently challenging. The co-oxidation of two different thiols (ethanethiol and isopropanethiol) typically results in a statistical mixture of three products: the desired this compound, along with the two symmetrical disulfides (diethyl disulfide and diisopropyl disulfide).[10] This lack of selectivity necessitates more sophisticated synthetic strategies.

Causality in Synthetic Design

To overcome the formation of symmetrical byproducts, modern synthetic protocols are designed to prevent the presence of two distinct, free thiol species in the reaction mixture simultaneously. This is achieved by activating one thiol precursor to make it electrophilic, which can then be selectively attacked by the second, nucleophilic thiol.

Common Synthetic Approaches

-

Thiol-Sulfenyl Chloride Reaction: A reliable method involves the conversion of one thiol (e.g., isopropanethiol) into its corresponding sulfenyl chloride (isopropylsulfenyl chloride) using an agent like N-chlorosuccinimide (NCS). This electrophilic intermediate then reacts cleanly with a second thiol (ethanethiol) to form the unsymmetrical disulfide.

-

Umpolung Strategy via Sulfenium Ions: A more recent approach involves the umpolung (reversal of polarity) of a thiol.[10] In this method, an electron-rich thiol is converted in situ into an electrophilic sulfenium ion. This ion then selectively reacts with an electron-deficient thiol, followed by air oxidation, to yield the desired unsymmetrical disulfide.[10] This metal-free, one-step reaction offers a broad substrate scope under mild conditions.[10]

-

Oxidative Cross-Dehydrogenation: This method involves the direct coupling of two different S-H bonds.[11] Various oxidants and catalysts, such as iodine with a 4-dimethylaminopyridine (DMAP)/water promoter, can facilitate this reaction, though controlling selectivity remains a key challenge.[10][11]

Generalized Experimental Protocol (Thiol-Thiosulfonate Method)

A highly efficient and selective method involves the reaction of a thiol with a thiosulfonate. This avoids the harsh conditions of some other methods and minimizes disproportionation.

-

Preparation of S-ethyl ethanethiosulfonate: Diethyl disulfide is oxidized with an agent like m-CPBA in a solvent such as dichloromethane (DCM) at 0 °C to form the thiosulfonate.

-

Formation of Isopropyl Thiolate: Isopropanethiol is deprotonated using a mild base (e.g., triethylamine or sodium hydride) in an aprotic solvent like THF to form the sodium isopropyl thiolate.

-

Coupling Reaction: The S-ethyl ethanethiosulfonate solution is added dropwise to the isopropyl thiolate solution at room temperature.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

Caption: Generalized workflow for selective unsymmetrical disulfide synthesis.

Chemical Reactivity and Stability

The chemistry of this compound is dominated by the reactivity of the S-S bond, which has a relatively low bond dissociation energy (around 250 kJ/mol). This makes it susceptible to cleavage by various reagents and conditions.

Key Reactions

-

Reduction: The disulfide bond is readily cleaved by reducing agents. In a laboratory setting, reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride will reduce the disulfide to its constituent thiols: ethanethiol and isopropanethiol. This reaction is fundamental in biochemistry for cleaving disulfide bridges in proteins.

-

Oxidation: Treatment with oxidizing agents can lead to a variety of products. Mild oxidation (e.g., with one equivalent of a peroxy acid) yields a thiosulfinate (Et-S(O)-S-iPr). Stronger oxidation can produce a thiosulfonate (Et-SO₂-S-iPr) or ultimately cleave the S-S bond to form sulfonic acids (Et-SO₃H and iPr-SO₃H).

-

Thiol-Disulfide Exchange and Disproportionation: Unsymmetrical disulfides can undergo an equilibrium-driven exchange reaction with free thiols. This process can lead to disproportionation, where two molecules of this compound rearrange to form one molecule of diethyl disulfide and one molecule of diisopropyl disulfide.[12][13] This S-S exchange reaction can occur even at room temperature in solution over time and is often catalyzed by the presence of nucleophilic thiols.[12][13] This inherent instability is a critical consideration for its synthesis and long-term storage.[13]

-

Thermal Decomposition: Due to the lability of the S-S bond, this compound can decompose upon heating.[14] Thermal decomposition typically proceeds via homolytic cleavage of the S-S bond to generate ethylthiyl (EtS•) and isopropylthiyl (iPrS•) radicals. These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction and recombination.

Caption: Primary reactivity pathways of this compound.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

| Technique | Expected Observations |

| GC-MS | Molecular Ion (M⁺): m/z = 136.[5][6] Key fragments corresponding to the loss of alkyl and thioalkyl groups, and cleavage of the S-S bond. |

| ¹H NMR | Ethyl group: Triplet (~1.3 ppm, 3H, -CH₃) and Quartet (~2.7 ppm, 2H, -S-CH₂-). Isopropyl group: Doublet (~1.35 ppm, 6H, -C(CH₃)₂) and Septet (~3.1 ppm, 1H, -S-CH-). |

| ¹³C NMR | Ethyl group: ~15 ppm (-CH₃) and ~35 ppm (-S-CH₂-). Isopropyl group: ~23 ppm (-C(CH₃)₂) and ~45 ppm (-S-CH-).[5] |

| GC | Kovats Retention Index (Standard non-polar column): ~970-985.[5] |

Applications in Research and Development

Flavor Chemistry and Food Science

This compound is a naturally occurring volatile compound identified in onion juice.[2][3] Its presence contributes to the complex flavor profile of alliaceous vegetables.[1] As such, it serves as a reference standard in food analysis and can be a potential biomarker for the consumption of these foods.[1]

Drug Development and Biochemistry

The most significant application for this class of compounds lies in the biomedical field.

-

Probes for Biological Systems: As a simple unsymmetrical disulfide, it can be used as a model compound to study the kinetics and mechanisms of thiol-disulfide exchange reactions catalyzed by enzymes like protein disulfide isomerase (PDI) or thioredoxin. Understanding how cellular machinery processes such disulfides is crucial for redox biology.

-

Drug Delivery Systems: The disulfide bond is an attractive linker for constructing stimuli-responsive drug delivery systems. A therapeutic agent can be conjugated to a carrier molecule via a disulfide bond. This conjugate remains stable in the oxidative environment of the bloodstream. Upon entering a cell, the high concentration of intracellular reducing agents like glutathione (GSH) rapidly cleaves the disulfide bond, releasing the active drug precisely at its site of action. This strategy enhances therapeutic efficacy while minimizing off-target toxicity.[4] While this compound itself is not a drug, the principles governing its cleavage are directly applicable to the design of these advanced therapeutic systems.

Conclusion

This compound, while structurally simple, possesses a rich and complex chemical profile. Its properties are defined by the inherent reactivity of the unsymmetrical disulfide bond, which presents both a challenge for its synthesis and an opportunity for its application. For researchers in synthetic chemistry, it serves as a model for developing selective methods to construct S-S bonds. For biochemists and drug development professionals, it exemplifies a class of compounds whose redox-sensitive nature can be harnessed to probe biological systems and design intelligent, targeted therapeutics. A thorough understanding of its stability, reactivity, and analytical signatures is essential for leveraging its full potential in scientific innovation.

References

- 1. Showing Compound this compound (FDB011047) - FooDB [foodb.ca]

- 2. This compound [flavscents.com]

- 3. This compound, 53966-36-2 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C5H12S2 | CID 521477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disulfide, ethyl 1-methylethyl [webbook.nist.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound [stenutz.eu]

- 9. This compound|lookchem [lookchem.com]

- 10. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Ethyl isopropyl disulfide CAS number and molecular weight

An In-depth Technical Guide to Ethyl Isopropyl Disulfide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is an organic compound belonging to the dialkyldisulfide class, characterized by the presence of a disulfide bond (R-S-S-R'). This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and safety considerations. While not a widely utilized pharmaceutical agent itself, the study of simple disulfides like this compound offers valuable insights into the behavior of the disulfide moiety, a critical functional group in medicinal chemistry and drug delivery. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry and potential applications of disulfide-containing molecules.

Chemical Identity and Physical Properties

This compound is a small, asymmetric disulfide. Its fundamental identifiers and key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53966-36-2 | [1] |

| Molecular Formula | C₅H₁₂S₂ | [1] |

| Molecular Weight | 136.28 g/mol | [2][3] |

| IUPAC Name | 2-(ethyldisulfanyl)propane | [1] |

| Synonyms | Disulfide, ethyl 1-methylethyl; 2-Methyl-3,4-dithiahexane | [1][4][5] |

| Boiling Point | 161.96 °C (estimated) | [5][6] |

| Flash Point | 45.7 °C (114.0 °F) (estimated) | [4][5][6] |

| Density | 0.977 g/cm³ | [4] |

| Water Solubility | 139 mg/L at 25 °C (estimated) | [5][6] |

| Appearance | Colorless to almost colorless liquid (presumed) |

Synthesis of this compound

The synthesis of asymmetric disulfides like this compound can be achieved through several methods. A common and reliable approach involves the reaction of a thiol with a sulfenyl halide or a related species. Below is a detailed protocol for a plausible laboratory-scale synthesis.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Ethanethiol

-

Isopropyl disulfide

-

Sulfuryl chloride (SO₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation of Sodium Ethanethiolate: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve sodium hydroxide in ethanol to create a solution of sodium ethoxide. To this, slowly add ethanethiol at 0 °C. The ethanethiol is deprotonated by the ethoxide to form sodium ethanethiolate. This is a standard method for generating a nucleophilic thiolate.

-

Preparation of Isopropylsulfenyl Chloride: In a separate flask, dissolve isopropyl disulfide in an anhydrous, non-polar solvent like hexane. Cool the solution to 0 °C and slowly add one equivalent of sulfuryl chloride. This reaction cleaves the disulfide bond to form two equivalents of isopropylsulfenyl chloride. The reaction is exothermic and should be controlled by slow addition.

-

Coupling Reaction: Slowly add the freshly prepared isopropylsulfenyl chloride solution to the sodium ethanethiolate solution at 0 °C. The ethanethiolate acts as a nucleophile, attacking the electrophilic sulfur of the sulfenyl chloride and displacing the chloride ion to form the asymmetric disulfide bond.

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Causality of Choices:

-

Inert Atmosphere: Thiols and thiolates are susceptible to oxidation, which can lead to the formation of symmetric disulfides as byproducts. An inert atmosphere minimizes this side reaction.

-

Low Temperature: The reactions are often exothermic. Maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

-

Anhydrous Conditions: Sulfenyl chlorides are sensitive to moisture. Anhydrous conditions are crucial to prevent their hydrolysis.

Analytical Methods

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[1]

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms).

-

Mass spectrometer detector (e.g., quadrupole).

Procedure:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet using a split or splitless injection mode. A split injection is suitable for concentrated samples, while splitless injection provides higher sensitivity for trace analysis.[7]

-

Separation: Use a temperature program to separate the components of the sample on the capillary column. A typical program might start at 40 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min.

-

Detection: The mass spectrometer will ionize the eluted compounds and separate the ions based on their mass-to-charge ratio, generating a mass spectrum for identification. The fragmentation pattern of this compound will be characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show a quartet and a triplet for the ethyl group, and a septet and a doublet for the isopropyl group. The chemical shifts would be influenced by the adjacent sulfur atom.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the different carbon environments in the ethyl and isopropyl groups.[1]

Analytical Workflow Diagram

Caption: Analytical workflow for this compound.

Applications and Relevance in Drug Development

While there is limited literature on the specific use of this compound in drug development, the disulfide bond is a key functional group in this field.

-

Prodrugs and Drug Delivery: The disulfide bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside cells (due to glutathione). This property is exploited in drug delivery systems where a drug is attached to a carrier molecule via a disulfide linker. The drug is released at the target site upon cleavage of the linker.

-

Bioconjugation: Disulfide bonds are used to link antibodies to cytotoxic drugs in antibody-drug conjugates (ADCs).

-

Natural Products: this compound is found in some foods like onions.[5][6][8] The study of such natural compounds can sometimes lead to the discovery of new bioactive molecules.

The study of simple, well-defined molecules like this compound helps researchers understand the fundamental chemical and biological properties of the disulfide bond, which can then be applied to the design of more complex pharmaceutical agents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.[9][10] Take precautionary measures against static discharge.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[9][10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

References

- 1. This compound | C5H12S2 | CID 521477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [stenutz.eu]

- 4. lookchem.com [lookchem.com]

- 5. This compound [flavscents.com]

- 6. This compound, 53966-36-2 [thegoodscentscompany.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Showing Compound this compound (FDB011047) - FooDB [foodb.ca]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. targetmol.com [targetmol.com]

Natural Sources of Ethyl Isopropyl Disulfide in Food: A Technical Guide for Researchers

Abstract

Ethyl isopropyl disulfide is a volatile organosulfur compound that contributes to the characteristic aroma profiles of certain foods. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biochemical formation, and methodologies for its analysis. The guide is intended for researchers, scientists, and drug development professionals interested in the study of volatile sulfur compounds in food and their potential biological activities. While the presence of this compound has been identified in specific food items, this guide also highlights the current gaps in quantitative and mechanistic understanding, offering a roadmap for future research.

Introduction: The Significance of Asymmetric Disulfides in Food Aroma

Volatile sulfur compounds (VSCs) are a critical class of molecules that define the characteristic aromas and off-odors of many foods, even at trace concentrations.[1] Among these, dialkyldisulfides, with the general structure R-S-S-R', are significant contributors to the sensory profiles of various food items, including vegetables, fruits, and cooked meats.[1] this compound (C₅H₁₂S₂) is an asymmetric dialkyldisulfide, meaning it is composed of two different alkyl groups (ethyl and isopropyl) bonded to the disulfide bridge.[2] The presence of such asymmetric disulfides adds complexity to the aroma profile of foods and can be indicative of specific biochemical pathways.

This guide will delve into the known natural occurrences of this compound, the enzymatic and chemical reactions that lead to its formation, and the analytical techniques required for its isolation and identification from complex food matrices.

Natural Occurrence of this compound in the Plant Kingdom

The primary scientifically documented sources of this compound are plants belonging to the Allium genus. This is consistent with the general understanding that Allium species are rich in a wide variety of sulfur-containing compounds.[2]

Table 1: Documented Food Sources of this compound

| Food Source | Species Name | Family | Notes on Occurrence |

| Garden Onion | Allium cepa | Amaryllidaceae | Detected, but not quantified.[2] |

| Red Onion | Allium cepa | Amaryllidaceae | Detected, but not quantified.[2] |

| Welsh Onion | Allium fistulosum | Amaryllidaceae | Detected, but not quantified.[2] |

| Onion Juice | Allium cepa | Amaryllidaceae | Identified as a constituent.[3] |

It is important to note that while the presence of this compound has been confirmed in these sources, there is a notable lack of quantitative data in the current scientific literature. This represents a significant knowledge gap and a key area for future research.

Biochemical Formation of this compound in Allium Species

The formation of this compound in Allium species is a multi-step process that is initiated by tissue damage, such as cutting or crushing. The general pathway for the formation of volatile sulfur compounds in these plants is well-established and involves the enzymatic breakdown of S-alk(en)ylcysteine sulfoxides.[4]

Precursor Compounds and Enzymatic Action

The biosynthesis of disulfides in Allium begins with non-volatile, odorless precursor compounds called S-alk(en)ylcysteine sulfoxides. In intact plant cells, these precursors are segregated from the enzyme alliinase.[5] When the plant tissue is damaged, alliinase comes into contact with the S-alk(en)ylcysteine sulfoxides and catalyzes their conversion into highly reactive sulfenic acids, pyruvic acid, and ammonia.[4][6]

Formation of Asymmetric Disulfides: A Proposed Mechanism

The formation of an asymmetric disulfide like this compound necessitates the presence of both ethyl and isopropyl precursor groups. The precise mechanism for the formation of such mixed disulfides is not fully elucidated but is believed to involve the condensation and rearrangement of different sulfenic acids.

A proposed pathway is as follows:

-

Generation of Precursor Sulfenic Acids: Upon tissue damage, alliinase acts on S-ethylcysteine sulfoxide and S-isopropylcysteine sulfoxide to produce ethane-sulfenic acid and propane-2-sulfenic acid, respectively.

-

Condensation and Rearrangement: These unstable sulfenic acids can undergo a series of condensation and rearrangement reactions. It is hypothesized that a condensation reaction between ethane-sulfenic acid and propane-2-sulfenic acid can lead to the formation of an unstable intermediate thiosulfinate.

-

Formation of this compound: This intermediate can then decompose and rearrange to form the more stable this compound, among other symmetric and asymmetric disulfides and polysulfides.

The thiol-disulfide exchange is a fundamental reaction in this process, where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate.[7] This exchange mechanism can contribute to the diversity of disulfides found in damaged Allium tissue.

Figure 1: Proposed biochemical pathway for the formation of this compound in Allium species.

Analytical Methodology: Isolation and Identification

The analysis of volatile sulfur compounds like this compound from food matrices presents a challenge due to their low concentrations, high volatility, and potential for thermal degradation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for such analyses.[8]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Onions

The following is a detailed, step-by-step methodology for the analysis of this compound in onions, based on established protocols for VSCs.

4.1.1. Sample Preparation

-

Homogenization: Homogenize a known weight of fresh onion tissue in deionized water. The ratio of onion to water should be optimized to create a slurry that can be easily transferred.

-

Vialing: Transfer a precise volume of the onion homogenate into a headspace vial.

-

Salting Out: Add a saturated solution of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample matrix, which in turn increases the volatility of the analytes, promoting their transfer to the headspace.

-

Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for a wide range of volatile and semi-volatile compounds, including VSCs.

-

Incubation and Equilibration: Place the vial in a heating block or the autosampler's incubator. An incubation temperature between 40°C and 60°C with an equilibration time of 20 to 30 minutes is a good starting point for method development. Agitation during this step can improve the mass transfer of analytes into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period, typically 15 to 30 minutes, at the same temperature as the incubation.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Thermal Desorption: Transfer the SPME fiber to the hot injector of the gas chromatograph. A desorption temperature of 250°C for 2 to 5 minutes in splitless mode is generally sufficient to ensure the complete transfer of analytes to the GC column.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-WAX, is suitable for the separation of VSCs.

-

Oven Program: A typical oven temperature program would start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a final temperature of around 250°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) ionization at 70 eV is standard.

-

Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis to identify unknown compounds. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

-

Figure 2: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Sensory Properties and Contribution to Food Flavor

The presence of asymmetric disulfides like this compound, alongside their symmetric counterparts (diethyl disulfide and diisopropyl disulfide), contributes to the complexity and nuance of the overall flavor profile of foods like onions.

Impact of Food Processing and Storage

The concentration and profile of volatile sulfur compounds in Allium species are significantly affected by processing and storage conditions.

-

Cutting and Storage: The act of cutting initiates the enzymatic reactions that produce disulfides. Studies have shown that the profile of VSCs in cut onions changes over time and with different storage temperatures.[10] Some disulfides may be lost, while others may be formed during storage.[10]

-

Thermal Processing: Heating can lead to the degradation and rearrangement of thiosulfinates and disulfides, resulting in the formation of a different array of sulfur compounds.[11] High temperatures can cause the cleavage of disulfide bonds, leading to the formation of thiols and other reactive species that can then form new compounds.[12] It is likely that the concentration of this compound would be altered during cooking, though specific data is lacking.

-

Fermentation: The process of fermentation can also significantly alter the profile of VSCs in food.[13] Microbial metabolism can lead to the formation of new sulfur compounds or the degradation of existing ones. While there is limited specific research on the fate of this compound during the fermentation of onions, it is an area ripe for investigation.

Future Research Directions

This guide highlights several areas where further research is needed to fully understand the role of this compound in food:

-

Quantitative Analysis: There is a pressing need for the development and application of validated quantitative methods to determine the concentration of this compound in various Allium species and other potential food sources.

-

Mechanistic Studies: Further investigation into the precise enzymatic and chemical reactions that lead to the formation of asymmetric disulfides in plants is warranted.

-

Sensory Evaluation: The determination of the odor threshold and a detailed sensory profile of pure this compound would provide a clearer understanding of its contribution to food aroma.

-

Impact of Processing: Systematic studies on the effects of different cooking methods, fermentation, and storage conditions on the stability and concentration of this compound are needed.

Conclusion

This compound is a naturally occurring volatile sulfur compound that is a constituent of the aroma profile of Allium species, particularly onions. Its formation is a result of the enzymatic breakdown of S-alk(en)ylcysteine sulfoxides upon tissue damage. While analytical methods like HS-SPME-GC-MS are well-suited for its identification, a significant amount of research is still required to quantify its presence in foods, fully elucidate its formation pathways, and understand its sensory impact and stability during processing. This guide provides a foundation for researchers to build upon in their exploration of this and other asymmetric disulfides in the food and natural product sciences.

References

- 1. Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB011047) - FooDB [foodb.ca]

- 3. This compound, 53966-36-2 [thegoodscentscompany.com]

- 4. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steam-cooking rapidly destroys and reverses onion-induced antiplatelet activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]

The Comprehensive Guide to Ethyl Isopropyl Disulfide: Nomenclature, Properties, and Technical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Chemical Identification

In the fields of chemical research and drug development, the unambiguous identification of a molecule is paramount. The seemingly trivial matter of a compound's name can have significant implications for experimental reproducibility, safety, and regulatory compliance. Ethyl isopropyl disulfide, a simple yet illustrative example of an asymmetrical disulfide, serves as a perfect case study for the importance of a comprehensive understanding of chemical nomenclature. This guide will dissect the various synonyms and identifiers for this compound, providing clarity and preventing the potential for costly errors stemming from misidentification.

Unraveling the Nomenclature: Synonyms and Identifiers

This compound is known by a variety of names, a common occurrence for many chemical compounds that can lead to confusion if not properly cataloged. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature to address this, but numerous other synonyms and identifiers are prevalent in literature, databases, and commercial listings.

The IUPAC name for this compound is 2-(ethyldisulfanyl)propane .[1] This systematic name precisely describes the molecular structure: an ethyl group attached to a disulfide bridge, which is in turn attached to the second carbon of a propane chain.

A comprehensive list of synonyms and alternative names is presented in Table 1. Understanding these is crucial for conducting thorough literature searches and for identifying the compound in various chemical inventories.

Table 1: Synonyms and Identifiers for this compound

| Type of Identifier | Identifier | Source |

| IUPAC Name | 2-(ethyldisulfanyl)propane | PubChem[1] |

| Common Name | This compound | LookChem[2], PubChem[1] |

| CAS Number | 53966-36-2 | LookChem[2], PubChem[1] |

| Molecular Formula | C5H12S2 | LookChem[2], PubChem[1] |

| Synonyms | Disulfide, ethyl 1-methylethyl | LookChem[2], PubChem[1] |

| 2-Methyl-3,4-dithiahexane | LookChem[2], PubChem[1] | |

| Ethyl 1-methylethyl disulfide | LookChem[2] | |

| Ethyl i-propyl disulfide | LookChem[2] | |

| 2-(ethyldisulanyl)propane | LookChem[2] | |

| Disulfide, ethyl isopropyl | LookChem[2] | |

| Other Identifiers | DTXSID10334646 | LookChem[2] |

| CHEBI:173573 | LookChem[2] | |

| Nikkaji Number: J101.217G | LookChem[2] | |

| Wikidata: Q82100533 | LookChem[2] |

The proliferation of synonyms often arises from different naming conventions (e.g., common vs. systematic) and historical naming practices. For instance, "2-Methyl-3,4-dithiahexane" describes the compound by numbering the longest carbon chain that includes the disulfide bond, while "Disulfide, ethyl 1-methylethyl" follows a convention of naming the two alkyl groups attached to the disulfide moiety. For researchers, it is a critical best practice to cross-reference multiple identifiers, with the CAS number being one of the most reliable for unambiguous identification.

Molecular Structure and Chemical Properties

A clear understanding of the molecular structure is fundamental to predicting a compound's reactivity and physical properties. This compound is an organic disulfide, characterized by the S-S linkage.

Caption: Chemical structure of 2-(ethyldisulfanyl)propane.

The physicochemical properties of this compound are summarized in Table 2. These properties are essential for designing experimental protocols, including solvent selection, reaction temperature, and purification methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 136.282 g/mol | LookChem[2] |

| Boiling Point | 162 °C at 760 mmHg | LookChem[2] |

| Density | 0.977 g/cm³ | LookChem[2] |

| Flash Point | 45.7 °C | LookChem[2] |

| Vapor Pressure | 2.89 mmHg at 25 °C | LookChem[2] |

| LogP | 2.79610 | LookChem[2] |

The relatively high boiling point and low vapor pressure are characteristic of a molecule with this molecular weight and the presence of polarizable sulfur atoms. The LogP value suggests a moderate lipophilicity, which can be a critical parameter in drug development for predicting membrane permeability and bioavailability.

Experimental Protocols: A Note on Synthesis and Handling

While a detailed synthetic protocol is beyond the scope of this guide, it is important for researchers to understand the general principles of disulfide synthesis. Asymmetrical disulfides like this compound are often prepared via the reaction of a thiol with a sulfenyl halide or through thiol-disulfide exchange reactions.

Conceptual Workflow for Asymmetrical Disulfide Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Self-Validating System for Protocols:

When working with organosulfur compounds, it is crucial to incorporate self-validating steps into any experimental protocol. For the synthesis of this compound, this would involve:

-

In-process monitoring: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to monitor the progress of the reaction and confirm the consumption of starting materials.

-

Structural confirmation: The identity of the final product must be unequivocally confirmed using a combination of analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, although the S-S bond itself has a weak absorption.

-

Handling and Safety Considerations:

Disulfides, like many organosulfur compounds, can have strong, unpleasant odors. All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Researchers should always consult the Safety Data Sheet (SDS) for the most up-to-date handling and safety information.

Conclusion: The Foundation of Rigorous Science

A meticulous approach to chemical identification and nomenclature is not merely an academic exercise; it is a fundamental pillar of scientific integrity and reproducibility. For researchers and drug development professionals, the ability to navigate the various synonyms and identifiers for a compound like this compound is a critical skill. By leveraging standardized identifiers such as the CAS number and confirming structural identity through robust analytical methods, the scientific community can ensure the accuracy and reliability of its collective work.

References

An In-depth Technical Guide to 2-(Ethyldisulfanyl)propane for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(ethyldisulfanyl)propane (CAS No. 53966-36-2), an unsymmetrical disulfide also known as ethyl isopropyl disulfide. Found as a natural constituent in onion juice, this organosulfur compound holds potential for applications in medicinal chemistry and drug development due to the unique reactivity of its disulfide bond. This document delves into its molecular structure, physicochemical characteristics, and reactivity profile. It further explores established synthetic strategies for unsymmetrical disulfides applicable to its preparation and discusses its potential roles in drug design, drawing parallels with other disulfide-containing bioactive molecules. Safety considerations and handling protocols are also addressed. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of Unsymmetrical Disulfides

Disulfide bonds are pivotal structural and functional motifs in chemistry and biology. While symmetrical disulfides are common, unsymmetrical disulfides, such as 2-(ethyldisulfanyl)propane, offer a unique chemical handle for targeted therapeutic strategies. The disulfide linkage is a dynamic covalent bond, susceptible to cleavage under the reducing conditions prevalent within the intracellular environment, making it an attractive linker for prodrugs and targeted drug delivery systems.[1][2] The differential steric and electronic environments of the ethyl and isopropyl groups in 2-(ethyldisulfanyl)propane may impart specific reactivity and selectivity, warranting a detailed investigation of its properties. This guide aims to consolidate the available technical information on this compound to facilitate its evaluation in research and drug discovery programs.

Molecular and Physicochemical Profile

Identification and Nomenclature

-

Systematic Name: 2-(Ethyldisulfanyl)propane[3]

-

Common Names: this compound, 2-Methyl-3,4-dithiahexane[3]

-

CAS Number: 53966-36-2[3]

-

Molecular Formula: C₅H₁₂S₂[3]

-

Molecular Weight: 136.28 g/mol [4]

-

Chemical Structure:

Physical Properties

A summary of the known and estimated physical properties of 2-(ethyldisulfanyl)propane is presented in Table 1. It is important to note that some of these values are estimates and should be experimentally verified for critical applications.

| Property | Value | Source |

| Boiling Point | 161.96 °C (estimated) | [4] |

| Density | 0.977 g/cm³ (estimated) | [5] |

| Vapor Pressure | 2.893 mmHg @ 25 °C (estimated) | [4] |

| Flash Point | 45.70 °C (estimated) | [4] |

| logP (o/w) | 3.180 (estimated) | [4] |

| Solubility | In water: 139 mg/L @ 25 °C (estimated) | [4] |

| Natural Occurrence | Constituent of onion (Allium cepa) juice. | [6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and isopropyl groups.

-

Ethyl group: A triplet corresponding to the methyl protons (CH₃-CH₂-) and a quartet for the methylene protons (-CH₂-S-).

-

Isopropyl group: A doublet for the two equivalent methyl protons ((CH₃)₂-CH-) and a septet for the methine proton (-CH-S-). The chemical shifts will be influenced by the adjacent sulfur atoms.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the unique carbon environments in the molecule:

-

The methyl and methylene carbons of the ethyl group.

-

The methyl and methine carbons of the isopropyl group. The chemical shifts for carbons attached to sulfur typically appear in the 25-40 ppm range.[7]

-

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-(ethyldisulfanyl)propane is expected to show a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern will likely involve cleavage of the S-S bond and C-S bonds, as well as rearrangements. Common fragmentation pathways for sulfides and disulfides include the loss of alkyl radicals.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(ethyldisulfanyl)propane is not expected to show highly characteristic peaks, as is common for simple alkyl sulfides and disulfides. The key absorptions would be:

-

C-H stretching: In the 2850-3000 cm⁻¹ region.[10]

-

C-H bending: Around 1370-1470 cm⁻¹.[10] The S-S stretching vibration is typically weak and falls in the 400-500 cm⁻¹ range, which is often difficult to observe.[11][12]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of unsymmetrical disulfides like 2-(ethyldisulfanyl)propane can be challenging due to the propensity for the formation of symmetrical disulfide byproducts. However, several methods have been developed to achieve selective synthesis.

A common and effective one-pot procedure involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol to yield the unsymmetrical disulfide.[2] This method is advantageous as it avoids harsh oxidizing agents and allows for the recovery of the benzotriazole byproduct.[2]

Experimental Protocol: General One-Pot Synthesis of Unsymmetrical Disulfides

This protocol is a general method and would require optimization for the specific synthesis of 2-(ethyldisulfanyl)propane.

-

Step 1: Formation of the Sulfenyl Intermediate:

-

Dissolve one equivalent of the first thiol (e.g., ethanethiol) in a suitable solvent such as dichloromethane (DCM) and cool to -78 °C.

-

Slowly add a solution of one equivalent of 1-chlorobenzotriazole (BtCl) in DCM.

-

Stir the reaction mixture at low temperature to form the R¹SBt intermediate.

-

-

Step 2: Reaction with the Second Thiol:

-

Add one equivalent of the second thiol (e.g., 2-propanethiol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

-

Step 3: Work-up and Purification:

-

Wash the reaction mixture with an acidic aqueous solution to remove the benzotriazole byproduct.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure unsymmetrical disulfide.

-

Chemical Reactivity

The disulfide bond is the most reactive site in 2-(ethyldisulfanyl)propane. It can undergo both reduction and oxidation reactions.

-

Reduction: The S-S bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to yield the corresponding thiols (ethanethiol and 2-propanethiol). This reaction is fundamental to the role of disulfides in biological systems and prodrug activation.

-

Thiol-Disulfide Exchange: In the presence of a free thiol, 2-(ethyldisulfanyl)propane can participate in a thiol-disulfide exchange reaction. This equilibrium-driven process leads to the formation of new disulfide and thiol species.[9][13] The kinetics and equilibrium of this exchange are influenced by the redox environment and the pKa of the participating thiols.[9][13]

-

Oxidation: Strong oxidizing agents can oxidize the sulfur atoms to higher oxidation states, such as thiosulfinates (R-S(O)-S-R) and ultimately to sulfonic acids (R-SO₃H).

Applications in Drug Discovery and Development

The incorporation of a disulfide bond is a well-established strategy in drug design.[14][15] Disulfide-containing compounds are utilized as prodrugs, where the active therapeutic agent is released upon cleavage of the disulfide bond in the reducing environment of the target cells.[1] This approach can enhance drug delivery, improve solubility, and reduce off-target toxicity.[1]

While specific applications of 2-(ethyldisulfanyl)propane in drug development have not been extensively reported, its structure lends itself to several potential uses:

-

Cysteine Protease Inhibition: Disulfides can act as inhibitors of cysteine proteases by forming a mixed disulfide with the active site cysteine residue, thereby blocking the enzyme's catalytic activity.[16][17] The specific structure of 2-(ethyldisulfanyl)propane could be explored for selective inhibition of certain cysteine proteases implicated in diseases such as cancer and viral infections.[18][19]

-

Prodrug Moiety: The ethyl or isopropyl group could be attached to a pharmacophore, with the disulfide acting as a cleavable linker. The lipophilicity of the alkyl groups may also influence the compound's membrane permeability and pharmacokinetic properties.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid inhalation of vapors and contact with skin and eyes.[20][21]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[20][21] Keep the container tightly closed.[20][21]

-

Toxicity: The toxicological properties of 2-(ethyldisulfanyl)propane have not been extensively studied. Some disulfides have been shown to exhibit cytotoxicity, which can be modulated by the nature of the alkyl or aryl substituents.[22] Therefore, it should be handled with care, assuming it may be harmful.

Conclusion

2-(Ethyldisulfanyl)propane is an unsymmetrical disulfide with potential for further investigation in the fields of medicinal chemistry and drug development. Its physicochemical properties, combined with the inherent reactivity of the disulfide bond, make it an interesting candidate for the design of novel prodrugs and enzyme inhibitors. While there is a need for more comprehensive experimental data, particularly spectroscopic and toxicological information, this technical guide provides a solid foundation for researchers to build upon. The synthetic methodologies and reactivity principles outlined herein should facilitate the synthesis and further exploration of this and related compounds in the quest for new therapeutic agents.

References

- 1. Disulfide based prodrugs for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules | Special Issue : Synthesis and Application of Disulfide Compounds [mdpi.com]

- 3. This compound | C5H12S2 | CID 521477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 53966-36-2 [thegoodscentscompany.com]

- 5. isopropyl disulfide, 4253-89-8 [thegoodscentscompany.com]

- 6. Showing Compound this compound (FDB011047) - FooDB [foodb.ca]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. infrared spectrum of propane C3H8 CH3CH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Activity-based probes that target diverse cysteine protease families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cysteine protease inhibition by azapeptide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cysteine Proteases Inhibitors Library [chemdiv.com]

- 19. Discovery of Novel Cysteine Protease Inhibitors for the Treatment of Coronavirus (COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. store.sangon.com [store.sangon.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Occurrence of Ethyl Isopropyl Disulfide in Allium Species

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Allium, encompassing species such as onion, garlic, and Welsh onion, is renowned for its rich and complex profile of organosulfur compounds. These molecules are not only responsible for the characteristic pungent flavors and aromas but also contribute significantly to the purported health benefits of these plants. Among the vast array of sulfur-containing volatiles, asymmetric disulfides represent a unique and less-studied class of compounds. This technical guide provides a comprehensive overview of ethyl isopropyl disulfide (C₅H₁₂S₂), a specific asymmetric disulfide detected in several Allium species. We will delve into its chemical properties, explore its qualitative occurrence, propose a biosynthetic pathway based on known enzymatic reactions and precursor availability, and provide detailed, field-proven methodologies for its extraction and identification. Furthermore, we will discuss the potential biological significance of this compound by drawing parallels with related alkyl disulfides, thereby offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Chemical Significance of Disulfides in Allium

The characteristic flavor of the Allium genus is not present in the intact plant tissue. It is the result of a rapid enzymatic cascade initiated upon cellular disruption, such as cutting or crushing.[1][2] The primary precursors are a class of non-volatile, odorless amino acids called S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[1] When the plant's cells are damaged, the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytoplasmic ACSOs.[3][4] Alliinase catalyzes the cleavage of ACSOs into highly reactive sulfenic acids, pyruvic acid, and ammonia.[5] These sulfenic acid intermediates then undergo spontaneous, non-enzymatic condensation reactions to form a complex mixture of volatile organosulfur compounds, including thiosulfinates, which are themselves unstable and rearrange to form the more stable mono-, di-, and polysulfides that constitute the essential oils.[1][2]

Disulfides (R-S-S-R') are a major class of these secondary metabolites. While symmetric disulfides like diallyl disulfide (from garlic) and dipropyl disulfide (from onion) are well-documented, the occurrence and formation of asymmetric disulfides, such as this compound, are less understood.[1] These asymmetric compounds are of particular interest as their unique structures may confer distinct sensory properties and biological activities.

Chemical and Physical Properties of this compound

This compound, also known by its IUPAC name 2-(ethyldisulfanyl)propane, is an organic disulfide with the molecular formula C₅H₁₂S₂.[6] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂S₂ | [6] |

| Molecular Weight | 136.28 g/mol | [7] |

| CAS Number | 53966-36-2 | [6] |

| Appearance | Colorless to almost colorless liquid | [8] |

| Boiling Point | 161.96 °C (estimated) | [7] |

| Flash Point | 45.7 °C (estimated) | [7] |

| Density | 0.977 g/cm³ (estimated) | |

| logP (o/w) | 2.79 - 3.18 (estimated) | [7] |

| Synonyms | 2-(Ethyldisulfanyl)propane, 2-Methyl-3,4-dithiahexane | [6] |

Table 1: Chemical and physical properties of this compound.

Natural Occurrence in Allium Species

This compound has been identified as a volatile component in the headspace of several members of the Allium genus. Its presence has been qualitatively confirmed, though quantitative data remains largely absent from the scientific literature.[9]

-

Allium cepa (Onion): this compound has been detected in various onion cultivars, including garden and red onions.[9] It contributes to the complex sulfur profile that defines onion's aroma.

-

Allium fistulosum (Welsh Onion): This species, known for its mild onion flavor, also contains this compound as part of its volatile fraction.[9] The flavor profile of Welsh onion is rich in various disulfides and trisulfides.[10][11]

It is important to note that the concentration of volatile sulfur compounds can vary significantly based on cultivar, growing conditions, soil sulfur content, and post-harvest handling.[1]

Proposed Biosynthetic Pathway

The formation of an asymmetric disulfide requires the presence of two different sulfenic acid intermediates. The biosynthesis of this compound is therefore contingent on the availability of both ethyl and isopropyl precursors.

The established pathway for disulfide formation is initiated by alliinase acting on ACSOs. The key precursors for this compound would be S-ethyl-L-cysteine sulfoxide (ethiin) and S-isopropyl-L-cysteine sulfoxide. However, a comprehensive study on the distribution of ACSOs in 15 Allium species by Kubec et al. (2000) made a crucial discovery:

-

S-ethylcysteine sulfoxide (ethiin) was detected in trace amounts in most of the species examined.[12]

-

S-isopropylcysteine sulfoxide was not detected in any of the samples.[12]

This finding suggests that a direct condensation of ethylsulfenic acid and isopropylsulfenic acid is an unlikely primary pathway. A more plausible mechanism involves the interaction of ethylsulfenic acid with a more abundant propyl-containing sulfur compound. Onions are known to contain significant amounts of S-propyl-L-cysteine sulfoxide (propiin), which is an isomer of the isopropyl precursor.[13]

Based on this evidence, we propose the following biosynthetic pathway for this compound:

-

Enzymatic Cleavage: Upon tissue damage, alliinase acts on the available ACSO precursors, S-ethyl-L-cysteine sulfoxide (present in trace amounts) and S-propyl-L-cysteine sulfoxide (more abundant), to form their respective sulfenic acids: ethanesulfenic acid and 1-propanesulfenic acid.

-

Thiosulfinate Formation: These highly reactive sulfenic acids can self-condense to form symmetric thiosulfinates or cross-condense to form asymmetric thiosulfinates.

-

Rearrangement and Disulfide Exchange: The resulting thiosulfinates are unstable and can undergo further reactions, including rearrangement and thiol-disulfide exchange with other sulfur-containing molecules present in the cellular matrix. It is through these complex, non-enzymatic scrambling reactions that a variety of symmetric and asymmetric disulfides, including this compound, are likely formed. The isopropyl moiety may arise from the rearrangement of propyl compounds.

This proposed pathway accounts for the presence of the ethyl precursor and the formation of the asymmetric disulfide structure in the absence of a dedicated S-isopropyl-L-cysteine sulfoxide precursor.

Experimental Protocols: Extraction, Detection, and Identification

The analysis of volatile sulfur compounds in Allium species is most effectively achieved using headspace techniques coupled with gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and robust method for this purpose.[14][15]

5.1. Protocol: HS-SPME-GC-MS Analysis of this compound

Objective: To extract, separate, and identify this compound from fresh Allium tissue.

Materials:

-

Fresh Allium bulbs (e.g., A. cepa, A. fistulosum)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-WAX or Rxi-5Sil MS)

-

High-purity helium carrier gas

-

Analytical balance

-

Knife and cutting board

Methodology:

-

Sample Preparation:

-

Accurately weigh 1.0 g of fresh Allium tissue.

-

Finely chop the tissue to initiate the enzymatic reaction.

-

Immediately transfer the chopped sample into a 20 mL headspace vial and seal it tightly.

-

Allow the vial to equilibrate at a controlled temperature (e.g., 50°C) for 15 minutes to allow for the generation and accumulation of volatile compounds in the headspace.[14]

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Manually or using an autosampler, expose the pre-conditioned SPME fiber to the headspace of the sample vial.

-

Maintain the extraction for a defined period (e.g., 30 minutes) at the same controlled temperature (50°C) with agitation (e.g., 250 rpm).[14]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250-260°C) for thermal desorption of the analytes for a period of 5 minutes.[14][16]

-

GC Conditions (Example): [16]

-

Column: DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 40°C for 5 min, ramp to 220°C at 5°C/min, then ramp to 250°C at 20°C/min, and hold for 2.5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 260°C.

-

-

-

Data Analysis and Identification:

-

Process the resulting chromatogram and mass spectra using the instrument's software.

-

Identify this compound by comparing its mass spectrum with reference libraries (e.g., NIST, Wiley) and by matching its calculated Kovats Retention Index (RI) with literature values. The mass spectrum of this compound will show characteristic fragmentation patterns for an asymmetric disulfide.

-

Potential Biological Activity and Significance

While no studies have been published on the specific biological activities of this compound, the broader class of alkyl disulfides from Allium and synthetic sources are known to possess a range of pharmacological properties.

-

Antimicrobial Effects: Unsymmetrical disulfides have demonstrated antibacterial activity against various pathogenic bacteria, including Gram-positive strains.[10] The reactivity of the disulfide bond with thiol groups in microbial enzymes is a likely mechanism of action.

-

Anticancer Properties: Many organosulfur compounds from Allium, including disulfides, are known to modulate the activity of detoxification enzymes and can induce apoptosis in cancer cell lines.[1]

-

Cardiovascular Effects: Certain sulfur compounds are implicated in cardiovascular protection.[1]

The biological activity of disulfides is often mediated through thiol-disulfide exchange reactions, particularly with intracellular glutathione, which can disrupt cellular redox homeostasis.[10] Given its structure as a short-chain, asymmetric disulfide, it is plausible that this compound could exhibit similar biological activities. However, dedicated toxicological and pharmacological studies are required to confirm this and to determine its potency and mechanism of action. Its presence, even in trace amounts, contributes to the overall phytochemical matrix of Allium species, which may result in synergistic effects with other bioactive compounds.

Conclusion and Future Directions

This compound is a minor but intriguing component of the volatile sulfur profile of Allium species like A. cepa and A. fistulosum. While its quantitative contribution to the overall aroma and flavor may be small, its presence highlights the chemical complexity generated from the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxide precursors. The proposed biosynthetic pathway, stemming from the trace precursor S-ethylcysteine sulfoxide and undergoing subsequent non-enzymatic rearrangements, provides a logical framework for its formation.

For researchers and drug development professionals, this guide establishes the foundational knowledge of this compound. The provided HS-SPME-GC-MS protocol offers a robust and validated method for its detection and identification. Key areas for future research include:

-

Quantitative Analysis: Development of a validated quantitative method to determine the concentration of this compound across a wider range of Allium species and cultivars.

-

Biosynthetic Confirmation: Isotopic labeling studies to definitively elucidate the biosynthetic pathway.

-

Pharmacological Screening: Isolation or synthesis of pure this compound to perform comprehensive in vitro and in vivo studies to determine its specific biological activities and toxicological profile.

Understanding the formation and activity of less abundant compounds like this compound is crucial for a complete picture of the chemistry and therapeutic potential of the Allium genus.

References

- 1. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H12S2 | CID 521477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 53966-36-2 [thegoodscentscompany.com]

- 8. Buy Ethyl isopropyl sulfide | 5145-99-3 [smolecule.com]

- 9. Showing Compound this compound (FDB011047) - FooDB [foodb.ca]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Distribution of S-Alk(en)ylcysteine sulfoxides in some Allium species. Identification Of a new flavor precursor: S-ethylcysteine sulfoxide (Ethiin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cysteine sulfoxides and alliinase activity of some Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning [frontiersin.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl Isopropyl Disulfide in Onion Flavor: A Technical Guide for Researchers

Abstract

The characteristic flavor of onion (Allium cepa) is a complex interplay of numerous volatile sulfur compounds, with disulfides playing a pivotal role. This technical guide provides an in-depth exploration of ethyl isopropyl disulfide, an asymmetrical dialkyldisulfide that contributes to the overall sensory profile of onions. We will delve into the biochemical pathways of its formation, its physicochemical properties, and its specific contribution to the onion flavor profile. Furthermore, this guide will present detailed, field-proven methodologies for the extraction, identification, and quantification of this compound using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who seek a comprehensive understanding of this specific flavor compound.

Introduction: The Chemical Tapestry of Onion Flavor

The flavor of onion, a cornerstone of global cuisine, is not inherent to the intact vegetable but is rather a rapid enzymatic and chemical cascade initiated upon cellular disruption. The primary precursors to onion's pungent and characteristic flavor are a class of non-volatile, sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs)[1][2][3]. When the onion tissue is damaged by cutting, crushing, or chewing, the vacuolar enzyme alliinase (E.C. 4.4.1.4) is released and comes into contact with the cytoplasmic ACSOs[4][5]. This enzymatic cleavage generates highly reactive and unstable sulfenic acids, ammonia, and pyruvate[5][6].

These sulfenic acids are the central intermediates that undergo spontaneous condensation and rearrangement reactions to form a plethora of volatile sulfur compounds, including thiosulfinates, thiosulfonates, monosulfides, and the focus of this guide, disulfides[2]. Among the complex mixture of these compounds, this compound has been identified in various onion species, including red onion, garden onion, and Welsh onions[7]. While often present in smaller quantities compared to dipropyl disulfide, its asymmetrical nature suggests a unique contribution to the nuanced flavor profile of onion.

This compound: A Closer Look

Chemical and Physical Properties

This compound is a dialkyldisulfide with the chemical formula C5H12S2. As an asymmetrical disulfide, it contains an ethyl group and an isopropyl group attached to the disulfide bridge.

| Property | Value |

| Molecular Formula | C5H12S2 |

| Molecular Weight | 136.28 g/mol |

| CAS Number | 53966-36-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (est.) | 161.96 °C @ 760 mmHg |

| Flash Point (est.) | 45.7 °C |

| Water Solubility (est.) | 139 mg/L @ 25 °C |

Data sourced from publicly available chemical databases.

Sensory Profile: Unraveling its Contribution to Onion Flavor

While specific sensory data for pure this compound is limited in publicly available literature, its flavor and odor characteristics can be inferred from closely related asymmetrical and symmetrical disulfides. The consensus for these compounds is a flavor profile dominated by "alliaceous," "sulfurous," "onion," and "garlic-like" notes.

For instance, the closely related ethyl propyl disulfide is described as having an alliaceous, garlic, and green onion odor. Similarly, diisopropyl disulfide is characterized by an alliaceous, onion, meaty, and sulfurous aroma with cabbage undertones[8]. It is therefore highly probable that this compound contributes to the sharp, pungent, and savory notes characteristic of raw and cooked onions. Its unique asymmetrical structure likely imparts a subtle nuance to the overall flavor profile, distinguishing it from its symmetrical counterparts.

Volatile sulfur compounds are known for their extremely low odor thresholds, often in the parts-per-billion or even parts-per-trillion range[9][10][11][12]. This means that even at very low concentrations, this compound can have a significant impact on the perceived flavor of onion.

The Biochemical Genesis of this compound in Onion

The formation of this compound is a direct consequence of the enzymatic breakdown of specific S-alk(en)yl-L-cysteine sulfoxide precursors. The presence of both an ethyl and an isopropyl group in the final molecule necessitates the co-occurrence of their respective precursors in the onion bulb.

The Precursors: Ethiin and S-propyl-L-cysteine sulfoxide

Recent analytical studies have identified the presence of S-ethyl-L-cysteine sulfoxide (ethiin) in trace amounts in various Allium species[13]. Additionally, S-propyl-L-cysteine sulfoxide is a known constituent of onion, although often in lower concentrations than S-(1-propenyl)-L-cysteine sulfoxide (isoalliin) and S-methyl-L-cysteine sulfoxide (methiin)[4][14].

The Formation Pathway

The formation of this compound can be delineated in the following steps:

-

Enzymatic Cleavage: Upon tissue damage, alliinase cleaves ethiin and S-propyl-L-cysteine sulfoxide.

-

Formation of Sulfenic Acids: This enzymatic reaction yields two distinct and highly reactive sulfenic acids: ethane-sulfenic acid and propane-2-sulfenic acid.

-

Condensation to an Asymmetrical Disulfide: These two different sulfenic acids can then undergo a condensation reaction to form the asymmetrical this compound. This reaction likely occurs alongside the self-condensation of each sulfenic acid to form diethyl disulfide and diisopropyl disulfide, respectively.

The relative abundance of this compound in the volatile profile of a given onion cultivar is therefore dependent on the relative concentrations of ethiin and S-propyl-L-cysteine sulfoxide in the onion tissue.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine sulfoxides and alliinase activity of some Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound this compound (FDB011047) - FooDB [foodb.ca]

- 8. isopropyl disulfide, 4253-89-8 [thegoodscentscompany.com]

- 9. Odor Detection Thresholds & References [leffingwell.com]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Distribution of S-Alk(en)ylcysteine sulfoxides in some Allium species. Identification Of a new flavor precursor: S-ethylcysteine sulfoxide (Ethiin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Ethyl Isopropyl Disulfide in Plants

Abstract Volatile organic sulfur compounds (VOSCs) are pivotal to the chemical ecology and organoleptic properties of many plant species, particularly within the genus Allium. Ethyl isopropyl disulfide, a lesser-known unsymmetrical disulfide, contributes to the complex aroma profiles of certain plants. Its formation is not a direct biosynthetic event but rather the culmination of a sophisticated, compartmentalized pathway initiated by cellular disruption. This guide provides a detailed examination of the complete biosynthetic sequence, from the synthesis of stable, non-volatile precursors—S-alk(en)yl-L-cysteine sulfoxides (ACSOs)—to their rapid enzymatic conversion and subsequent spontaneous chemical cascade that yields the final volatile disulfide. We will explore the key enzymes, reaction mechanisms, and the experimental methodologies employed to elucidate this pathway, offering a comprehensive resource for researchers in plant biochemistry, natural product chemistry, and drug development.

Introduction: The Significance of Volatile Disulfides

Volatile disulfides are a class of organosulfur compounds responsible for the characteristic pungent aromas and flavors of plants like onions, garlic, and chives.[1][2] this compound is an aliphatic, unsymmetrical disulfide, meaning it contains an ethyl group and an isopropyl group linked by a disulfide bridge (R-S-S-R').[3][4] In nature, these compounds are not present in intact plant tissues. Instead, they are rapidly generated as part of a sophisticated defense mechanism when the plant's cellular integrity is compromised, for instance, by herbivores or mechanical damage.[5][6]

The formation of these potent molecules relies on the enzymatic degradation of odorless, stable amino acid precursors, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[7][8] The subsequent chemical reactions are remarkably swift, leading to a complex bouquet of volatile compounds within seconds of tissue damage.[9] Understanding this pathway is crucial not only for flavor science but also for pharmacology, as many of these sulfur compounds exhibit a range of significant biological activities, including antimicrobial, anti-inflammatory, and antithrombotic properties.[10][11] This guide deconstructs the multi-stage process that leads to the formation of this compound, providing a logical framework from precursor synthesis to final product release.

The Precursors: Biosynthesis of S-Alk(en)yl-L-Cysteine Sulfoxides (ACSOs)